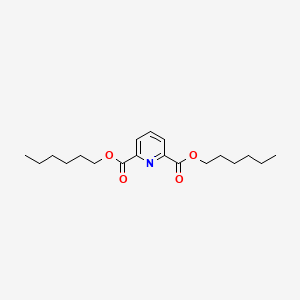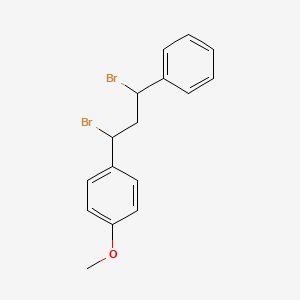
4,4-Bis(4-fluorophenyl)but-3-en-1-ol;4-methylbenzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Bis(4-fluorophenyl)but-3-en-1-ol;4-methylbenzenesulfonic acid is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of two fluorophenyl groups attached to a butenol backbone, along with a methylbenzenesulfonic acid moiety. It is typically found as a crystalline solid and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Bis(4-fluorophenyl)but-3-en-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 4,4-bis(4-fluorophenyl)butyric acid.
Reduction: The butyric acid is reduced using lithium aluminum hydride (LiAlH4) in the presence of potassium carbonate.
Quenching and Purification: After the reduction, the reaction mixture is quenched with water and neutralized with sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4,4-Bis(4-fluorophenyl)but-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of saturated alcohols.
Substitution: The fluorophenyl groups can undergo nucleophilic substitution reactions, especially in the presence of strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Reagents such as sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are used for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
4,4-Bis(4-fluorophenyl)but-3-en-1-ol;4-methylbenzenesulfonic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4-Bis(4-fluorophenyl)but-3-en-1-ol involves its interaction with specific molecular targets and pathways. The fluorophenyl groups can participate in π-π interactions with aromatic residues in proteins, while the butenol backbone can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Bis(4-fluorophenyl)methanol: Similar in structure but lacks the butenol backbone.
4,4’-Difluorobenzophenone: Contains two fluorophenyl groups but has a ketone functional group instead of a butenol backbone.
Bis(4-fluorophenyl) sulfone: Contains a sulfone group instead of a butenol backbone.
Uniqueness
4,4-Bis(4-fluorophenyl)but-3-en-1-ol is unique due to its combination of fluorophenyl groups and a butenol backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and material science.
Properties
CAS No. |
823175-38-8 |
|---|---|
Molecular Formula |
C23H22F2O4S |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
4,4-bis(4-fluorophenyl)but-3-en-1-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C16H14F2O.C7H8O3S/c17-14-7-3-12(4-8-14)16(2-1-11-19)13-5-9-15(18)10-6-13;1-6-2-4-7(5-3-6)11(8,9)10/h2-10,19H,1,11H2;2-5H,1H3,(H,8,9,10) |
InChI Key |
SFQBBGJALOQLQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC(=CC=C1C(=CCCO)C2=CC=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4R)-4-ethyl-4-[2-(3-methylthiophen-2-yl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B14223191.png)
![1-[(Trifluoromethyl)sulfanyl]butan-2-ol](/img/structure/B14223199.png)

![(2S)-1-[2-(3,3-diphenylpropylamino)ethylamino]propan-2-ol](/img/structure/B14223212.png)
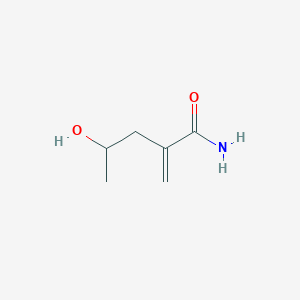

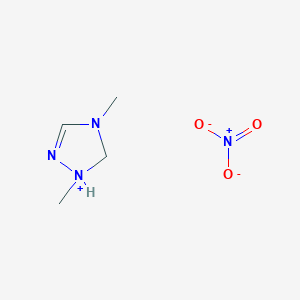
![Methyl 2-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzoate](/img/structure/B14223225.png)
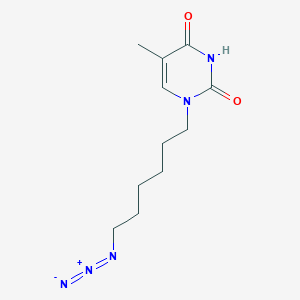
![3-[1-(Trimethylstannyl)ethenyl]heptan-2-one](/img/structure/B14223240.png)
